molecular formula C8H7Cl2F B2985749 1-Chloro-5-(chloromethyl)-4-fluoro-2-methylbenzene CAS No. 1805114-03-7

1-Chloro-5-(chloromethyl)-4-fluoro-2-methylbenzene

Cat. No.: B2985749
CAS No.: 1805114-03-7
M. Wt: 193.04
InChI Key: HUWWBRGVFBWAHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-5-(chloromethyl)-4-fluoro-2-methylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of chlorine, fluorine, and methyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in different scientific fields.

Scientific Research Applications

1-Chloro-5-(chloromethyl)-4-fluoro-2-methylbenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of biological pathways and interactions involving halogenated aromatic compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of such compounds can vary widely depending on their structure and the conditions under which they are used. For example, in an electrophilic substitution reaction, a hydrogen atom on the benzene ring could be replaced by a chlorine or fluorine atom .

Safety and Hazards

Chloroalkanes and chloroalkenes can pose safety hazards. They can be harmful if swallowed, inhaled, or come into contact with the skin . They can also be harmful to the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-5-(chloromethyl)-4-fluoro-2-methylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene derivatives. In this method, benzene is treated with a chloroalkane, such as chloromethane, in the presence of a catalyst like aluminum chloride . The reaction conditions typically involve anhydrous conditions and controlled temperatures to ensure the desired substitution on the benzene ring.

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and fluorination processes. These processes are carried out in specialized reactors under controlled conditions to ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-5-(chloromethyl)-4-fluoro-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium iodide are commonly used in nucleophilic substitution reactions.

    Electrophilic Substitution: Reagents such as nitric acid and sulfuric acid are used for nitration and sulfonation reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used for these reactions.

Major Products Formed:

    Nucleophilic Substitution: Products include substituted benzene derivatives with different functional groups.

    Electrophilic Substitution: Products include nitrobenzene and sulfonated benzene derivatives.

    Oxidation and Reduction: Products include various oxidized or reduced forms of the original compound.

Comparison with Similar Compounds

1-Chloro-5-(chloromethyl)-4-fluoro-2-methylbenzene can be compared with other similar compounds, such as:

    1-Chloro-4-fluoro-2-methylbenzene: This compound lacks the chloromethyl group, which affects its reactivity and applications.

    1-Chloro-5-(chloromethyl)-2-methylbenzene: This compound lacks the fluorine atom, which influences its chemical properties and reactions.

    1-Chloro-5-(chloromethyl)-4-methylbenzene: This compound lacks the fluorine atom and has a different substitution pattern on the benzene ring.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct reactivity and applications compared to other similar compounds.

Properties

IUPAC Name

1-chloro-5-(chloromethyl)-4-fluoro-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2F/c1-5-2-8(11)6(4-9)3-7(5)10/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWWBRGVFBWAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)CCl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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